molecular formula C10H14BrN B13665133 2-(Bromomethyl)-3-(tert-butyl)pyridine

2-(Bromomethyl)-3-(tert-butyl)pyridine

Cat. No.: B13665133
M. Wt: 228.13 g/mol
InChI Key: YJCLTPGRADEALS-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-(tert-butyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromomethyl group attached to the second carbon and a tert-butyl group attached to the third carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-(tert-butyl)pyridine typically involves the bromination of 3-(tert-butyl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-(tert-butyl)pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives.

Scientific Research Applications

2-(Bromomethyl)-3-(tert-butyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-(tert-butyl)pyridine involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)pyridine: Lacks the tert-butyl group, resulting in different reactivity and steric properties.

    3-(tert-butyl)pyridine: Lacks the bromomethyl group, affecting its chemical behavior and applications.

    2-(Chloromethyl)-3-(tert-butyl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to variations in reactivity.

Uniqueness

2-(Bromomethyl)-3-(tert-butyl)pyridine is unique due to the presence of both the bromomethyl and tert-butyl groups, which confer distinct reactivity patterns and steric effects. This combination makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

2-(bromomethyl)-3-tert-butylpyridine

InChI

InChI=1S/C10H14BrN/c1-10(2,3)8-5-4-6-12-9(8)7-11/h4-6H,7H2,1-3H3

InChI Key

YJCLTPGRADEALS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=CC=C1)CBr

Origin of Product

United States

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